molecular formula C14H16BrNO2 B1663282 Brofaromine CAS No. 63638-91-5

Brofaromine

Cat. No.: B1663282
CAS No.: 63638-91-5
M. Wt: 310.19 g/mol
InChI Key: WZXHSWVDAYOFPE-UHFFFAOYSA-N
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Description

Brofaromine is a chemical compound known for its pharmacological properties as a reversible inhibitor of monoamine oxidase A (RIMA). It was discovered by Ciba-Geigy and primarily researched for the treatment of depression and anxiety. This compound also acts as a serotonin reuptake inhibitor, offering promise in treating a wide spectrum of depressive disorders while producing fewer severe anticholinergic side effects compared to older tricyclic antidepressants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brofaromine involves the reaction of 7-bromo-5-methoxybenzofuran with piperidine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Brofaromine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

Brofaromine is compared with other reversible inhibitors of monoamine oxidase A, such as moclobemide and cimoxatone. Unlike traditional monoamine oxidase inhibitors, these compounds do not require dietary restrictions and have a lower risk of hypertensive crises. This compound’s dual action as a serotonin reuptake inhibitor sets it apart from other similar compounds, offering a broader spectrum of therapeutic effects .

Comparison with Similar Compounds

Brofaromine’s unique combination of reversible inhibition of monoamine oxidase A and serotonin reuptake inhibition makes it a promising candidate for further research and development in treating depressive disorders.

Biological Activity

Brofaromine is a reversible and selective inhibitor of monoamine oxidase type A (RIMA) with additional serotonin reuptake inhibitory properties. This compound has garnered attention for its potential in treating major depressive disorders due to its unique pharmacological profile, which allows it to mitigate the side effects commonly associated with traditional monoamine oxidase inhibitors (MAOIs) while maintaining efficacy.

This compound operates by selectively inhibiting monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is believed to contribute to its antidepressant effects. Additionally, its serotonin reuptake inhibition further enhances serotonergic activity, potentially providing a synergistic effect that may improve mood and alleviate depressive symptoms .

Key Pharmacological Properties

  • Selectivity : this compound selectively targets MAO-A without significantly affecting MAO-B.
  • Reversibility : Unlike traditional MAOIs, which irreversibly bind to the enzyme, this compound's reversible action allows for fewer dietary restrictions and a lower risk of hypertensive crises associated with tyramine ingestion.
  • Half-life : The drug has a half-life of approximately 9 to 14 hours, allowing for flexible dosing schedules .

Summary of Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound in treating major depression. Below is a summary of key findings:

Study TypeSample SizeDurationComparisonKey Findings
Multicenter, double-blind, placebo-controlled trial220 patients6 weeksPlaceboThis compound showed significant improvement over placebo on various depression scales (HAM-D, Beck) with fewer anticholinergic side effects .
Controlled clinical trial216 patients8 weeksImipramineThis compound was superior in efficacy and tolerability compared to imipramine .
Comparative study158 patientsNot specifiedPhenelzineNo significant difference in efficacy between this compound and phenelzine .

Long-term Efficacy and Safety

Long-term follow-up studies indicate that this compound maintains its antidepressant efficacy over extended periods without significant adverse effects. Patients reported good tolerability, with common side effects including nausea and insomnia, which were generally mild compared to traditional MAOIs .

Case Study 1: Treatment-Resistant Depression

In one notable case study involving a patient diagnosed with treatment-resistant depression, this compound was administered after previous treatments with SSRIs and tricyclic antidepressants failed. The patient exhibited marked improvement in mood and functionality after 8 weeks on a regimen of 150 mg/day. The absence of dietary restrictions allowed for greater patient compliance and satisfaction during treatment .

Case Study 2: Bulimia Nervosa

Another study evaluated the effects of this compound on women with bulimia nervosa. Participants demonstrated improvements in mood and eating behaviors when treated with this compound, indicating its potential utility beyond major depressive disorder .

Properties

IUPAC Name

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXHSWVDAYOFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63638-90-4 (hydrochloride)
Record name Brofaromine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10213008
Record name Brofaromine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63638-91-5
Record name Brofaromine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63638-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brofaromine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brofaromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROFAROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.6 g of 4-(7-bromo-5-methoxy-benzofuran-2-yl)-1-ethoxycarbonyl-piperidine are dissolved in 80 ml of ethylene glycol. After the addition of 19.4 g of 86% potassium hydroxide, the resulting cloudy solution is heated at 160° with vigorous stirring for 18 hours. The reaction mixture is cooled to 100°, diluted with 80 ml of toluene, and cooled further to 20°. The reaction solution is extracted twice with 1000 ml of water each time and then four times with 200 ml of a 10% solution of methanesulfonic acid in water each time. The resulting solution in methanesulfonic acid is adjusted to pH 12 by the addition of 30% sodium hydroxide solution and extracted by shaking with 1000 ml of chloroform. The chloroform solution is dried over sodium sulfate, filtered and concentrated by evaporation. Crystallisation from ethyl acetate yields 4-(7-bromo-5-methoxybenzofuran-2-yl)-piperidine having a melting point of 149°-152°. There is obtained from the base by treatment with methanolic hydrochloric acid and recrystallisation from methanol/ether 4-(7-bromo-5-methoxy-benzofuran-2-yl)-piperidine-hydrochloride having a melting point of 242°-243°.
Name
4-(7-bromo-5-methoxy-benzofuran-2-yl)-1-ethoxycarbonyl-piperidine
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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